molecular formula C17H22N4O3S B2707732 N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide CAS No. 2379972-01-5

N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide

Cat. No.: B2707732
CAS No.: 2379972-01-5
M. Wt: 362.45
InChI Key: IUOJMCXRRDVZFD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyridazine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-19(2)25(23,24)20-12-10-15(11-13-20)21-17(22)9-8-16(18-21)14-6-4-3-5-7-14/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOJMCXRRDVZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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